![molecular formula C13H13ClFN5O3 B3007483 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea CAS No. 2034424-19-4](/img/structure/B3007483.png)
1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea moiety linked to a chlorofluorophenyl group and a dimethoxytriazinylmethyl group.
准备方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorofluorophenyl Intermediate: The synthesis begins with the chlorination and fluorination of a phenyl ring to obtain the 3-chloro-4-fluorophenyl intermediate.
Formation of the Dimethoxytriazinylmethyl Intermediate: Separately, a triazine ring is functionalized with methoxy groups and a methyl group.
Coupling Reaction: The two intermediates are then coupled through a urea linkage, typically using a coupling reagent such as carbonyldiimidazole (CDI) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-methylurea: Lacks the triazinylmethyl group, leading to different chemical and biological properties.
1-(4-Fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea:
1-(3-Chloro-4-fluorophenyl)-3-[(1,3,5-triazin-2-yl)methyl]urea: Lacks the methoxy groups, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN5O3/c1-22-12-18-10(19-13(20-12)23-2)6-16-11(21)17-7-3-4-9(15)8(14)5-7/h3-5H,6H2,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGOMRKGKFTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)
![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/new.no-structure.jpg)
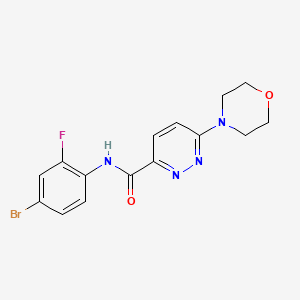
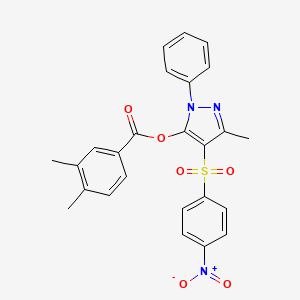
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)
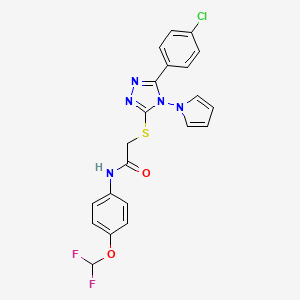
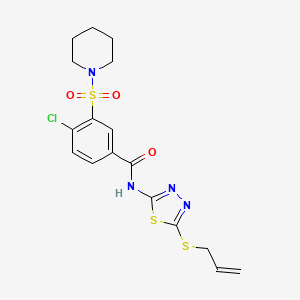
![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
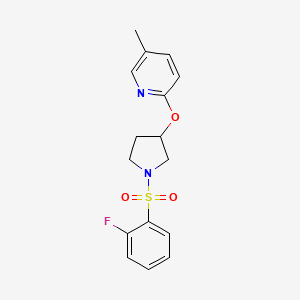
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
![3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3007419.png)
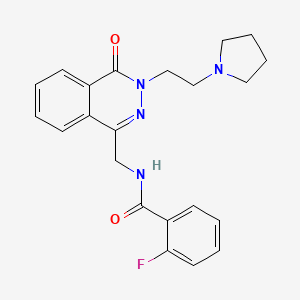
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

